molecular formula C10H7BrClFN2 B15053098 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline

6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline

Cat. No.: B15053098
M. Wt: 289.53 g/mol
InChI Key: TYWKBTOVBRPIDC-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline is a chemical compound with the molecular formula C10H7BrClFN2 and a molecular weight of 289.53 g/mol . It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline can be compared with other quinazoline derivatives, such as:

Properties

Molecular Formula

C10H7BrClFN2

Molecular Weight

289.53 g/mol

IUPAC Name

6-bromo-4-chloro-2-ethyl-8-fluoroquinazoline

InChI

InChI=1S/C10H7BrClFN2/c1-2-8-14-9-6(10(12)15-8)3-5(11)4-7(9)13/h3-4H,2H2,1H3

InChI Key

TYWKBTOVBRPIDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2F)Br)C(=N1)Cl

Origin of Product

United States

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